molecular formula C9H8N2O5 B112748 3-Acetamido-4-nitrobenzoic acid CAS No. 54002-27-6

3-Acetamido-4-nitrobenzoic acid

Cat. No.: B112748
CAS No.: 54002-27-6
M. Wt: 224.17 g/mol
InChI Key: HCRXJQUTVJMSIK-UHFFFAOYSA-N
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Description

3-Acetamido-4-nitrobenzoic acid: is an organic compound with the molecular formula C9H8N2O5 It is a derivative of benzoic acid, featuring an acetamido group at the 3-position and a nitro group at the 4-position

Biochemical Analysis

Biochemical Properties

The molecule 3-Acetamido-4-nitrobenzoic acid is involved in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and involves various molecular geometries and electronic characteristics .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetamido-4-nitrobenzoic acid typically involves the nitration of 3-acetamidobenzoic acid. The process begins with the acetylation of 3-amino-4-nitrotoluene, followed by nitration using fuming nitric acid. The nitration reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar steps but with enhanced safety measures and optimized reaction conditions to handle large quantities of reagents. The nitration process is carefully monitored to prevent hazardous situations, and the product is purified through recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Acetamido-4-nitrobenzoic acid can undergo oxidation reactions, particularly at the acetamido group, leading to the formation of corresponding nitrobenzoic acid derivatives.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in substitution reactions, where the nitro or acetamido groups are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution reaction.

Major Products Formed:

    Oxidation: Nitrobenzoic acid derivatives.

    Reduction: Aminobenzoic acid derivatives.

    Substitution: Compounds with different functional groups replacing the nitro or acetamido groups.

Scientific Research Applications

Chemistry: 3-Acetamido-4-nitrobenzoic acid is used as an intermediate in the synthesis of various organic compounds. Its functional groups make it a versatile building block for creating more complex molecules.

Biology: The compound has been studied for its potential biological activities. For instance, derivatives of this compound have shown promise as antiviral agents, particularly against COVID-19 .

Medicine: In medicinal chemistry, this compound derivatives are explored for their potential therapeutic properties, including antiviral and antibacterial activities.

Industry: The compound is used in the production of dyes, pigments, and other materials due to its stable chemical structure and reactivity.

Comparison with Similar Compounds

  • 4-Acetamido-3-nitrobenzoic acid
  • 3-Amino-4-nitrobenzoic acid
  • 4-Amino-3-nitrobenzoic acid

Comparison: 3-Acetamido-4-nitrobenzoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. Compared to its isomers, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-acetamido-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O5/c1-5(12)10-7-4-6(9(13)14)2-3-8(7)11(15)16/h2-4H,1H3,(H,10,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRXJQUTVJMSIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80398058
Record name 3-acetamido-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54002-27-6
Record name 3-acetamido-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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